molecular formula C19H18N4O3 B4733904 ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate

ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate

Cat. No. B4733904
M. Wt: 350.4 g/mol
InChI Key: RAKYOLCXCBGOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate is a compound that has gained significant attention in scientific research due to its potential biological activities. This compound belongs to the class of benzoyl amino benzoate derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit bacterial and fungal growth by disrupting their cell membranes.
Biochemical and Physiological Effects:
Ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cells. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators. In addition, this compound has been reported to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate in lab experiments is its potential biological activities. This compound has shown promising results in various biological assays, which makes it a valuable tool for studying the mechanisms of action of different biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate. One of the directions is to study its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammatory disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its biological activities.

Scientific Research Applications

Ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate has been extensively studied for its potential biological activities. It has shown promising results in various biological assays such as anticancer, antibacterial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

ethyl 2-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)16-6-4-5-7-17(16)21-18(24)14-8-10-15(11-9-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKYOLCXCBGOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate
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